

Nazartinib EGFR mutant selective inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nazartinib

CAS No.: 1508250-71-2

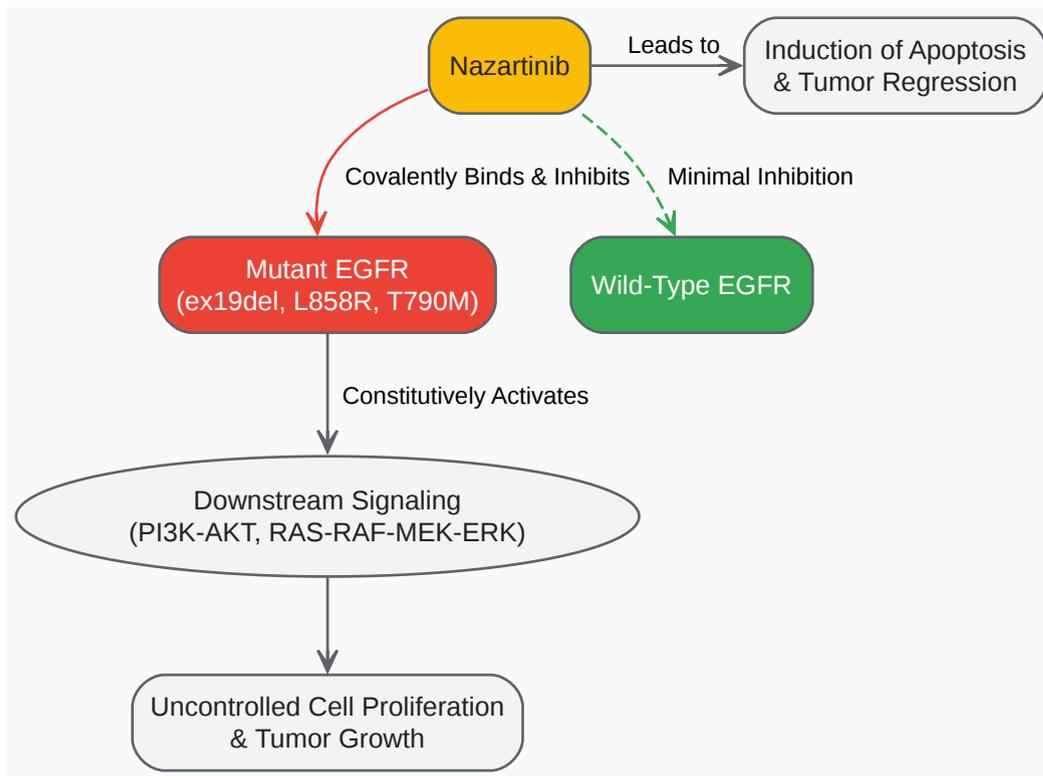
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Mechanism of Action and Selectivity

Nazartinib was designed to **covalently and irreversibly bind** to the ATP-binding pocket of mutant EGFRs [1]. It preferentially inhibits mutated forms of EGFR, including the T790M resistance mutation, while largely sparing the wild-type (WT) EGFR [1] [2].

This mutant-selectivity is its key advantage, leading to a wider **therapeutic window** and potentially reducing off-target toxicities like skin rash and diarrhea commonly associated with earlier-generation EGFR TKIs [2] [3]. The following diagram illustrates its mechanism of action and the downstream consequences.



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Quantitative Efficacy and Selectivity Profile

Nazartinib demonstrates potent activity against various EGFR mutations in preclinical models. The table below summarizes its inhibitory concentration (IC₅₀) values from a comparative study in Ba/F3 cell lines [2].

EGFR Mutation	Nazartinib IC ₅₀ (nM)	Osimertinib IC ₅₀ (nM)	Afatinib IC ₅₀ (nM)	Erlotinib IC ₅₀ (nM)
L858R + T790M	5.1	0.9	179	>10000
ex19del + T790M	52	3.1	146	3429
L858R	35	6.2	0.6	30
ex19del	66	7.9	0.6	73

EGFR Mutation	Nazartinib IC ₅₀ (nM)	Osimertinib IC ₅₀ (nM)	Afatinib IC ₅₀ (nM)	Erlotinib IC ₅₀ (nM)
L861Q	116	35.8	3.6	410
G719S	91.2	158	1.5	101
Wild-Type	1031	516	30	638

This data shows that **nazartinib** is highly potent against the classic T790M resistance mutations. Its higher IC₅₀ against wild-type EGFR confirms its mutant-selective profile [2].

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is crucial.

- In Vitro Cell Viability/Proliferation Assay (MTS Assay):** Ba/F3 cells transduced with specific mutant EGFRs are seeded in 384-well plates. Serial dilutions of **nazartinib** are added, and after 2-3 days, cell viability is measured using reagents like CellTiter-Glo or MTS. Luminescence or absorbance is normalized to DMSO-treated controls to calculate IC₅₀ values [4] [2].
- In Vivo Efficacy Study (Mouse Xenograft Model):** Immunodeficient mice (e.g., Foxn1 nude) are implanted with human cancer cells harboring EGFR mutations (e.g., H1975: L858R/T790M). Mice are randomized into groups receiving either a vehicle control or **nazartinib** formulated in a suspension (e.g., 0.5% methylcellulose, 0.5% Tween 80) via oral gavage. Tumor volumes are measured regularly with calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$. Efficacy is reported as %T/C (tumor volume of treated/control) or tumor regression [4].

Clinical Development Status

Nazartinib advanced into several clinical trials for EGFR-mutant NSCLC, including phase I/II and phase II studies [5] [6] [7]. However, according to the most current data, its development for NSCLC and solid tumors has been **discontinued** [8]. Recent trial updates indicate terminations due to **business reasons and slow accrual**, not safety concerns [6] [8].

Key Insights for Researchers

- **Comparative Efficacy:** Preclinical head-to-head comparisons suggest that while both are third-generation inhibitors, **osimertinib showed lower IC₅₀ values** for classic EGFR mutations (ex19del, L858R ± T790M) than **nazartinib** [2].
- **Mutation-Specific Sensitivity:** The efficacy of **nazartinib**, like other EGFR TKIs, varies significantly by mutation type. It is highly potent against classic T790M mutations but shows **reduced activity (higher IC₅₀) against some uncommon mutations** like G719S or L861Q, especially when combined with T790M [2].
- **Research Use:** Chemical suppliers offer **nazartinib** for "research use only," highlighting its ongoing value as a tool compound for investigating EGFR biology and resistance mechanisms [4] [9].

Nazartinib represents a scientifically significant step in mutant-selective EGFR inhibitor design. Its detailed preclinical profile provides a valuable benchmark for ongoing research, even though it did not progress to clinical approval.

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To cite this document: Smolecule. [Nazartinib EGFR mutant selective inhibitor]. Smolecule, [2026].
[Online PDF]. Available at: [<https://www.smolecule.com/products/b547951#nazartinib-egfr-mutant-selective-inhibitor>]

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